Home > Products > Screening Compounds P138019 > 2,6-Dimethyl-D-tyrosine
2,6-Dimethyl-D-tyrosine - 136771-16-9

2,6-Dimethyl-D-tyrosine

Catalog Number: EVT-352462
CAS Number: 136771-16-9
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Dimethyl-D-tyrosine is an unnatural amino acid that serves as a significant analogue of the natural amino acid tyrosine. It is characterized by two methyl groups attached to the aromatic ring at the 2 and 6 positions. This modification enhances its structural properties and biological activity, making it valuable in various scientific applications, particularly in peptide synthesis and drug development.

Source

2,6-Dimethyl-D-tyrosine can be derived from natural sources or synthesized through chemical methods. The compound's synthesis has been explored extensively in the literature, with various methods reported for its preparation, focusing on achieving high enantiomeric purity and yield.

Classification

This compound belongs to the class of aromatic amino acids and is categorized as a non-proteinogenic amino acid. Its unique structure allows it to participate in biochemical processes differently than its natural counterparts.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 2,6-dimethyl-D-tyrosine. The most notable methods include:

  1. Enantioselective Alkylation: This method involves the alkylation of glycine derivatives with methylating agents to introduce the methyl groups at the desired positions.
  2. Asymmetric Hydrogenation: Another approach utilizes asymmetric hydrogenation of specific precursors to achieve the desired stereochemistry.
  3. Microwave-Assisted Synthesis: Recent advancements have employed microwave-assisted techniques to enhance reaction rates and yields while minimizing side reactions .

Technical Details

The synthesis typically involves protecting groups to prevent unwanted reactions during the process. For instance, a common strategy includes using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups during the synthesis steps to ensure selective reactions occur at specific sites .

Molecular Structure Analysis

Structure

The molecular structure of 2,6-dimethyl-D-tyrosine can be represented as follows:

  • Chemical Formula: C_11H_15NO_3
  • Molecular Weight: Approximately 209.25 g/mol
  • Structural Features:
    • Two methyl groups at positions 2 and 6 on the aromatic ring
    • An amino group (-NH_2) and a carboxylic acid group (-COOH) typical of amino acids

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used to analyze the purity and structure of synthesized compounds. For example, HPLC can confirm that synthesized 2,6-dimethyl-D-tyrosine achieves over 97% purity .

Chemical Reactions Analysis

Reactions

2,6-Dimethyl-D-tyrosine can participate in various chemical reactions typical for amino acids, including:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides.
  2. Side Chain Modifications: The methyl groups may influence reactivity in specific conditions, allowing for diverse modifications.

Technical Details

The reactivity of 2,6-dimethyl-D-tyrosine is influenced by its steric hindrance due to the methyl groups, which can affect its interaction with enzymes and receptors compared to standard tyrosine.

Mechanism of Action

Process

The mechanism through which 2,6-dimethyl-D-tyrosine exerts its biological effects often involves modulation of receptor activity. As a tyrosine analogue, it can influence neurotransmitter pathways by acting on opioid receptors or other G-protein-coupled receptors.

Data

Studies have shown that derivatives of this compound can exhibit altered binding affinities compared to natural tyrosine, potentially leading to enhanced therapeutic effects or reduced side effects in drug formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Melting Point: The melting point varies depending on purity but generally falls within a specific range typical for amino acids.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from NMR spectroscopy indicates characteristic shifts that confirm the presence of methyl groups and functional groups associated with amino acids .

Applications

Scientific Uses

2,6-Dimethyl-D-tyrosine has several important applications in scientific research:

  1. Peptide Synthesis: It is widely used in synthesizing peptide-based drugs due to its ability to mimic natural amino acids while providing unique properties.
  2. Opioid Research: The compound has been utilized in developing novel opioid peptides that may offer therapeutic benefits with fewer side effects.
  3. Biochemical Studies: Researchers employ this compound to study enzyme interactions and receptor binding mechanisms because of its structural similarities to natural substrates .
Introduction to 2,6-Dimethyl-D-Tyrosine in Opioid Receptor Research

Historical Context and Discovery in Opioid Peptide Design

2′,6′-Dimethyl-L-tyrosine (Dmt) emerged as a pivotal non-canonical amino acid in opioid research following its introduction in 1985 by Hansen Jr. et al. [1]. This structural innovation addressed critical limitations of natural tyrosine (Tyr1) in opioid peptides, particularly low receptor affinity and susceptibility to enzymatic degradation. Dmt’s ortho-methyl groups confer exceptional conformational stability by restricting rotation of the phenolic ring, forcing a coplanar orientation with the peptide backbone that optimizes interactions with opioid receptor binding pockets [1] [7]. Early structure-activity relationship (SAR) studies revealed that Dmt-containing peptides like H-Dmt-Tic-Asp*-Bid exhibited sub-nanomolar δ-opioid receptor affinity (IC₅₀ = 0.12 nM), surpassing native enkephalins by orders of magnitude [1]. The subsequent exploration of D-enantiomers (D-Dmt) arose from the need to enhance metabolic stability against ubiquitous aminopeptidases, which preferentially cleave L-amino acids. D-Dmt incorporation represented a strategic shift toward protease-resistant opioid ligands while retaining the steric advantages of methylation [7] [8].

Table 1: Key Pharmacological Properties of Dmt-Containing Opioid Peptides

Peptide SequenceReceptor Affinity (Ki, nM)Functional ActivitySelectivity (Kiμ/Kiδ)
H-Dmt-Tic-Asp*-Bidδ: 0.44; μ: 53.9δ agonist (IC50: 0.12 nM)122
H-Tyr-Tic-Asp*-Bidδ: 0.177; μ: 683.9δ antagonist (pA2: 8.85)3864
[Dmt¹]Deltorphin Bδ: 0.16; μ: 1.68δ agonist (IC50: 0.32 nM)10
H-Dmt-Tic-Gly*-Bidδ: 0.035; μ: 0.50δ agonist (IC50: 0.13 nM)14

Role as a Non-Canonical Amino Acid in Receptor-Specific Ligands

Dmt exemplifies engineered non-canonical amino acids (ncAAs) designed to overcome intrinsic limitations of proteinogenic residues in therapeutic peptides. Unlike natural tyrosine, Dmt's sterically hindered phenolic ring enhances π-stacking with aromatic residues in opioid receptor binding pockets (e.g., transmembrane helices TM3 and TM6 of δ-opioid receptors) while its reduced pKa stabilizes cationic interactions [1] [4]. This molecular tailoring enables unprecedented receptor subtype discrimination: In the Dmt-Tic pharmacophore scaffold, Dmt¹ exchange with Tyr converts δ-agonists (e.g., H-Dmt-Tic-Asp-Bid) into δ-antagonists (H-Tyr-Tic-Asp-Bid), demonstrating that methylation governs functional efficacy beyond mere affinity enhancement [1]. The bioisosteric analog 2′,6′-difluoro-L-tyrosine (Dft) shares Dmt’s steric profile but exhibits distinct electronic properties due to fluorine’s high electronegativity. While H-Dft-Tic-Asp*-Bid maintains δ-antagonism (pA2 = 8.95), it shows 30-fold lower μ-affinity than the Dmt analog, proving that van der Waals interactions from methyl groups are irreplaceable for balanced polypharmacology [1] [8]. Dmt’s versatility extends across opioid peptide classes, including deltorphins and endomorphin analogs, where it universally enhances proteolytic resistance by impeding aminopeptidase access to the scissile bond [7].

Fig. 1: Molecular Effects of ortho-Substitution on Tyrosine

L-Tyrosine:  - Rotatable phenolic ring  - pK<sub>a</sub> ~10.1  - Susceptible to enzymatic degradation  2,6-Dimethyl-L-tyrosine (Dmt):  - Methyl groups lock ring coplanarity  - pK<sub>a</sub> reduced by ~1 unit  - Steric blockade of proteases  

Comparative Significance of D- vs. L-Enantiomers in Bioactivity

The enantiomeric switch from L-Dmt to D-Dmt fundamentally alters pharmacokinetic and pharmacodynamic profiles by exploiting chirality-specific interactions with biological systems. D-enantiomers evade recognition by L-amino acid transporters and peptidases, conferring oral bioavailability and prolonged half-lives—properties unattainable with L-configurations [6] [7]. In kinase inhibitor development, the R-enantiomer of crizotinib (a Dmt-inspired analog) exhibited 5-fold higher ALK/c-MET inhibition than its S-counterpart due to optimal hydrophobic pocket occupancy [6]. This enantioselectivity extends to opioid receptors: D-Dmt-containing analogs show preserved δ-receptor affinity but attenuated μ-activity, enhancing subtype selectivity. For instance, D-Dmt¹-deltorphin analogs maintain nanomolar δ-affinity while reducing μ-binding >50-fold compared to L-Dmt versions, demonstrating how chirality filters polypharmacology [1] [7]. The structural basis lies in differential hydrogen-bonding networks; D-amino acids enforce alternate backbone conformations that reposition the address domain relative to extracellular receptor loops. Consequently, D-Dmt peptides like D-Dmt¹-TICP[ψ] exhibit biased signaling at δ-receptors (Gi-over-β-arrestin pathway), mitigating adverse effects like receptor internalization [7].

Table 2: Enantiomeric Influence on Opioid Ligand Properties

ParameterL-Dmt AnalogsD-Dmt AnalogsStructural Basis
Protease ResistanceModerate (aminopeptidase-sensitive)High (aminopeptidase-resistant)Altered chiral center recognition
δ-Receptor AffinityKi = 0.035–0.44 nMKi = 0.12–0.53 nMSimilar phenolic interactions
μ-Receptor AffinityKi = 0.50–53.9 nMKi = 25.6–225.1 nMDisrupted backbone hydrogen bonding
Functional SelectivityBalanced Gi/β-arrestinGi-biased signalingConformational steering of intracellular loops

The chiral inversion also impacts membrane permeability: D-Dmt peptides exhibit 3–5 fold higher blood-brain barrier (BBB) penetration in in vitro models (e.g., PAMPA-BBB assay), attributed to reduced hydrogen-bond donor capacity compared to L-enantiomers [7]. This positions D-Dmt as a critical modifier for CNS-targeted therapeutics where brain exposure is paramount. However, the D-configuration may compromise address-domain interactions in certain scaffolds—H-D-Dmt-Tic-Gly*-Bid shows 30-fold lower δ-affinity than its L-Dmt counterpart, underscoring context-dependent enantioselectivity [1].

Properties

CAS Number

136771-16-9

Product Name

2,6-Dimethyl-D-tyrosine

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

LSNDLIKCFHLFKO-SNVBAGLBSA-N

SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.